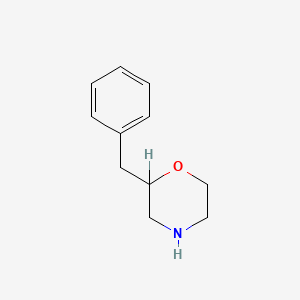

2-Benzylmorpholine

Description

Significance of the Morpholine (B109124) Scaffold in Advanced Chemical Research

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govjchemrev.com This designation stems from its frequent appearance in a multitude of biologically active compounds and approved pharmaceutical agents. The significance of the morpholine scaffold can be attributed to several key factors:

Physicochemical Properties: The presence of the oxygen atom imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for drug development. nih.govresearchgate.net The morpholine moiety can also participate in hydrogen bonding, enhancing interactions with biological targets. researchgate.netresearchgate.net

Synthetic Accessibility: The morpholine ring is a readily accessible synthetic building block that can be incorporated into molecules through various established chemical methodologies. nih.gov This ease of synthesis facilitates the generation of diverse libraries of morpholine-containing compounds for screening and optimization.

Biological Activity: Appropriately substituted morpholine derivatives exhibit a broad spectrum of biological activities. nih.govdntb.gov.ua The scaffold's ability to serve as a versatile pharmacophore allows it to interact with a wide range of biological targets, including enzymes and receptors. nih.gov

Structural Versatility: The flexible, chair-like conformation of the morpholine ring allows for diverse three-dimensional arrangements of substituents, enabling fine-tuning of a molecule's interaction with its biological target. researchgate.net

The morpholine scaffold is a key component in the development of therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. dntb.gov.uae3s-conferences.org Its unique combination of properties makes it an invaluable tool for medicinal chemists seeking to design novel molecules with enhanced efficacy and favorable pharmacokinetic profiles.

Historical Context of 2-Benzylmorpholine (B134971) Investigations

The investigation of this compound has a history rooted in the broader exploration of morpholine chemistry. Early research into morpholine and its derivatives laid the groundwork for the synthesis and study of more complex, substituted analogues like this compound. A notable milestone in the specific investigation of this compound was its synthesis and subsequent resolution into its enantiomers. nih.gov One of the initial reported syntheses of this compound started from allylbenzene (B44316). nih.gov

Early studies were often driven by the quest for novel therapeutic agents. For instance, this compound was investigated as a non-stimulant isomer of phenmetrazine, with research focusing on its appetite-suppressant properties. nih.gov These initial investigations established the biological potential of the this compound scaffold and paved the way for further exploration of its derivatives. The development of methods for the enantioselective synthesis of 2-substituted morpholines has been a significant area of focus, allowing for the preparation of stereochemically pure compounds, which is often crucial for their biological activity. nih.govsemanticscholar.org

Contemporary Research Paradigms for Substituted Morpholine Systems

Contemporary research on substituted morpholine systems, including this compound derivatives, is characterized by a multidisciplinary approach that integrates advanced synthetic methodologies, computational modeling, and sophisticated biological evaluation techniques. Several key paradigms are driving current research in this area:

Asymmetric Synthesis: A major focus of modern research is the development of efficient and highly stereoselective methods for the synthesis of chiral morpholine derivatives. semanticscholar.orgrsc.org Techniques such as asymmetric hydrogenation using chiral catalysts are being employed to produce enantiomerically pure 2-substituted morpholines with high yields and excellent enantioselectivities. semanticscholar.orgrsc.org This is critical as the biological activity of chiral molecules often resides in a single enantiomer. myskinrecipes.com

Diversity-Oriented Synthesis: Researchers are utilizing systematic chemical diversity to generate extensive libraries of substituted morpholines with variations in regiochemistry and stereochemistry. nih.gov This approach allows for a comprehensive exploration of the chemical space around the morpholine scaffold, leading to the identification of novel compounds with desired biological activities.

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of contemporary research involves detailed SAR studies to understand how specific structural modifications to the morpholine ring and its substituents influence biological activity. nih.govmdpi.com By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for a compound's potency and selectivity.

Target-Based Drug Design: With an increasing understanding of the molecular basis of diseases, researchers are designing morpholine derivatives to interact with specific biological targets. nih.gov Molecular docking and other computational tools are used to predict how these molecules will bind to their targets, guiding the design of more potent and selective inhibitors. mdpi.comnih.gov

Applications in Catalysis: Beyond medicinal chemistry, morpholine derivatives are being explored as organocatalysts in various chemical reactions. nih.govfrontiersin.org Chiral morpholine-based catalysts have shown promise in promoting asymmetric reactions, highlighting the expanding utility of this scaffold in synthetic organic chemistry.

The following table summarizes key research findings related to the synthesis and application of this compound and its derivatives:

| Research Area | Key Findings |

| Synthesis | The synthesis of this compound has been achieved from allylbenzene. nih.gov Asymmetric hydrogenation has been developed as a highly efficient method for producing chiral 2-substituted morpholines with excellent enantioselectivity. semanticscholar.orgrsc.org |

| Biological Activity | Racemic this compound has demonstrated appetite-suppressant effects. nih.gov The appetite-suppressant activity was found to reside in the (+)-enantiomer. nih.gov |

| Derivatives | Single enantiomer (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been identified as inhibitors of monoamine reuptake. nih.gov A series of aryl carboxamide and benzylamino dispiro 1,2,4,5-tetraoxane analogues of benzylmorpholine have been synthesized and shown to have potent in vitro antimalarial activity. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927378 | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131887-48-4, 87955-28-0 | |

| Record name | 2-Benzylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Benzylmorpholine and Its Analogues

Stereoselective Synthesis of 2-Benzylmorpholine (B134971) Enantiomers

Achieving high enantioselectivity in the synthesis of this compound is crucial for its application in pharmaceuticals, where specific enantiomers often possess the desired therapeutic effects. Several strategies have emerged to control the stereochemistry at the C-2 position of the morpholine (B109124) ring.

Asymmetric Approaches from Chiral Precursors (e.g., L-Phenylalaninol, Cinnamyl Alcohol)

The "chiral pool" approach, which utilizes readily available enantiomerically pure natural products as starting materials, is a fundamental strategy in asymmetric synthesis. bccollegeasansol.ac.inddugu.ac.innih.govslideshare.net

| Chiral Precursor | Key Strategy | Target Enantiomer | Overall Yield | Key Reagent/Catalyst | Reference(s) |

| L-Phenylalaninol | Stereospecific rearrangement of β-amino alcohol | (R)-2-Benzylmorpholine | ~60% (5 steps) | Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) | researchgate.netsemanticscholar.orgresearchgate.netvulcanchem.com |

| trans-Cinnamyl Alcohol | Sharpless asymmetric epoxidation | (R)-2-Benzylmorpholine | ~24% | Sharpless epoxidation reagents (Ti(OiPr)₄, DET, TBHP) | researchgate.netacs.org |

Enzymatic Resolution Techniques for this compound Stereoisomers

Enzymatic resolution offers a powerful and often highly selective method for separating enantiomers of racemic mixtures. While direct enzymatic synthesis of this compound is less commonly detailed, related chemoenzymatic approaches and resolutions have been explored.

One chemoenzymatic synthesis of (R)-2-benzylmorpholine involves the reduction of a precursor aldehyde (aldehyde 69) using Baker's yeast, which yielded bromoalcohol 70 with a high enantiomeric excess (98.6% ee). ru.nl Furthermore, enzymatic kinetic resolution has been successfully applied to racemic n-butyl 4-benzylmorpholine-2-carboxylate to obtain enantiomerically pure morpholine derivatives. taltech.ee These methods highlight the utility of biocatalysis in accessing chiral morpholine scaffolds.

Palladium-Catalyzed Cyclization and Hydroalkoxylation Strategies

Palladium catalysis plays a significant role in modern organic synthesis, enabling a variety of transformations including cyclizations and hydroalkoxylations. While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided results, related methodologies demonstrate its applicability in constructing morpholine rings or related chiral intermediates.

For instance, palladium-catalyzed trans-hydroalkoxylation of propargylic amines has been utilized to construct chiral oxazolidines, which are structurally related to morpholines. acs.org Additionally, palladium on carbon (Pd/C) under a hydrogen atmosphere has been employed in the synthesis of chiral 2-hydroxymethyl morpholine compounds from morpholine precursors, indicating the utility of palladium in stereoselective transformations within this chemical class. google.com These examples suggest that palladium-catalyzed reactions could be adapted for the synthesis of this compound and its analogues.

Synthesis of Morpholine-2,5-Diones Bearing Benzyl (B1604629) Substituents

The synthesis of morpholine-2,5-diones, also known as cyclic dipeptides or diketopiperazines, bearing benzyl substituents involves different synthetic strategies compared to simple morpholines. While direct methods for benzyl-substituted morpholine-2,5-diones were not explicitly found in the provided search results, related compounds such as 2-benzoylmorpholin-3-ones have been synthesized and subjected to dynamic kinetic resolution-based asymmetric transfer hydrogenation. acs.org These studies on morpholin-3-ones highlight methodologies for creating chiral centers within the morpholine ring system, which could potentially be adapted for the synthesis of benzyl-substituted morpholine-2,5-diones.

Multi-Step Synthesis of Functionalized Benzylmorpholine Architectures

The construction of functionalized benzylmorpholine architectures often requires multi-step sequences to introduce specific substituents and control stereochemistry.

Pharmaceutical Intermediates: A commercial synthesis for a key pharmaceutical intermediate, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, involved a resolution of a morpholine amide intermediate to install the (S)-stereocenter, followed by a Grignard reaction. researchgate.net This highlights the combination of resolution and carbon-carbon bond-forming reactions in complex syntheses.

Chiral 2-Hydroxymethyl Morpholines: A patent describes a multi-step synthesis of chiral 2-hydroxymethyl morpholine compounds. This route begins with chiral glycerin chlorohydrin and benzylamine, proceeding through acylation, cyclization, reduction, and hydrogenation steps. google.com This sequence demonstrates the strategic assembly of the morpholine ring with controlled stereochemistry.

Organocatalytic Approaches in Benzylmorpholine Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. While direct organocatalytic synthesis of this compound is not extensively detailed in the provided results, related compounds have benefited from this methodology.

For instance, the compound ML398, which shares structural similarities with benzylmorpholines, has been synthesized using an organocatalytic α-chlorination of aldehydes. researchgate.net This indicates that organocatalytic strategies, such as asymmetric α-functionalization or cyclization reactions catalyzed by chiral amines or other organocatalysts, hold significant promise for the efficient and stereoselective synthesis of this compound and its derivatives.

Compound List:

this compound

L-Phenylalaninol

Cinnamyl Alcohol

(R)-2-benzylmorpholine

(S)-2-benzylmorpholine

ML398

trans-cinnamyl alcohol

(4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate

Chiral glycerin chlorohydrin

Benzylamine

Chiral 3-benzylamino-1,2-propanediol

Chiral N-haloacetyl-N-2,3-dihydroxypropyl-benzylamine

Chiral N-haloacetyl-N-(2-hydroxyl-3-haloacetylpropyl)-benzylamine

Chiral 2-hydroxymethyl morpholine

Chiral 2-hydroxymethyl-N-substituted-morpholine

2-methylol-4-benzyl-morpholine

2-methylol-4-benzyl-morpholine-3-ketone

2-halogenated acetic acids ester group-4-benzyl-morpholine-3-ketone

(R)-phenylglycinol

Racemic n-butyl 4-benzylmorpholine-2-carboxylate

Aldehyde 69

Bromoalcohol 70

Epoxide 71

(S,S)-[¹⁸F]FRB-D₄

2-benzoylmorpholin-3-ones

Flow Chemistry Applications in Benzylmorpholine Synthesis

The application of continuous flow chemistry has emerged as a powerful strategy for enhancing the efficiency, safety, and scalability of chemical syntheses, including those for pharmaceutical intermediates and active compounds. For the synthesis of this compound, particularly its enantiomerically pure forms, flow chemistry offers distinct advantages over traditional batch processing. Research has demonstrated the successful implementation of flow reactor setups to optimize chemo-enzymatic bioreduction processes, leading to significant improvements in reaction performance.

One notable advancement involves the transition from batch to a plug flow reactor (PFR) configuration for the chemo-enzymatic synthesis of the active enantiomer of this compound. This adaptation of reaction engineering techniques has been shown to substantially improve the bioreduction process. By utilizing a plug flow reactor, researchers achieved high selectivity, reaching up to 95%, and a considerable space-time yield of 87 g L⁻¹ day⁻¹. Furthermore, the biocatalyst employed in this flow system exhibited remarkable stability, retaining 68% of its initial activity after six days of continuous operation. These findings highlight the potential of flow chemistry to enable more robust and efficient production of chiral molecules like this compound.

The advantages of employing flow chemistry in such syntheses include enhanced mass and heat transfer, precise control over reaction parameters such as residence time and temperature, and the potential for safer handling of reagents and intermediates. The improved catalyst stability observed in flow systems also contributes to cost-effectiveness and sustainability by reducing the frequency of catalyst replacement.

Key Findings in Flow Chemistry for this compound Synthesis

| Parameter | Batch Process (Implied) | Plug Flow Reactor (PFR) |

| Reaction Type | Chemo-enzymatic | Chemo-enzymatic |

| Selectivity | Not specified | 95% |

| Space-Time Yield | Not specified | 87 g L⁻¹ day⁻¹ |

| Biocatalyst Stability | Not specified | 68% residual activity after 6 days |

Stereochemical Investigations and Chiral Recognition in 2 Benzylmorpholine Research

Enantiomeric Purity and Control in Benzylmorpholine Synthesis

The synthesis of enantiomerically pure 2-benzylmorpholine (B134971) and its derivatives is crucial for elucidating the specific biological roles of each stereoisomer. Researchers have employed various strategies to control the stereochemical outcome of the synthesis, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create a single enantiomer directly. One notable method involves the use of chiral starting materials. For instance, an efficient synthesis of (R)-2-benzylmorpholine has been achieved starting from L-phenylalaninol. This method utilizes a stereospecific rearrangement of a β-amino alcohol, catalyzed by trifluoroacetic anhydride (B1165640), to establish the desired stereochemistry. Another strategy involves the asymmetric hydrogenation of dehydromorpholine precursors using chiral catalysts, which can yield 2-substituted chiral morpholines with high enantiomeric excess (ee), sometimes up to 99% ee.

Chiral Resolution: This technique involves the separation of a racemic mixture of enantiomers. A common method for resolving racemic this compound is through the formation of diastereomeric salts. This is achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. The resulting diastereomeric salts possess different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of this compound can be recovered by removing the chiral auxiliary. For example, the synthesis of this compound from allylbenzene (B44316) has been reported, followed by its resolution into the (+)- and (-)-enantiomers. nih.gov

A summary of synthetic strategies for controlling enantiomeric purity is presented below:

| Synthetic Strategy | Description | Key Features |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer from achiral or chiral starting materials. | Utilizes chiral catalysts, auxiliaries, or substrates to induce stereoselectivity. Can be highly efficient in producing the desired enantiomer. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Involves the use of a chiral resolving agent to form diastereomeric intermediates that can be physically separated. A well-established but potentially less atom-economical method. |

Chiral Differentiation and Separation Methodologies for Benzylmorpholine Stereoisomers

The ability to differentiate and separate the stereoisomers of this compound is fundamental for both analytical and preparative purposes. The primary methods employed for this are chiral chromatography and the previously mentioned diastereomeric crystallization.

Diastereomeric Crystallization: This classical resolution technique remains a practical method for obtaining enantiomerically pure this compound. The process relies on the differential solubility of the diastereomeric salts formed between the racemic this compound and a chiral acid. The selection of the appropriate chiral resolving agent and crystallization solvent is critical for achieving efficient separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. While specific HPLC methods for this compound are not extensively detailed in readily available literature, the general principles of chiral chromatography are applicable. The choice of CSP is paramount and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based columns. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution.

A comparison of these methodologies is provided in the table below:

| Separation Method | Principle | Advantages | Disadvantages |

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. | Scalable for preparative amounts, cost-effective for large-scale production. | Can be time-consuming, success is dependent on finding a suitable resolving agent and crystallization conditions. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable for both analytical and preparative scales, can be automated. | Higher cost of chiral columns and solvents, may require method development. |

Impact of Stereochemistry on Biological Activity Profiles of Benzylmorpholine Analogues

The stereochemical configuration of this compound and its analogues has a profound impact on their biological activity. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes often leads to significant differences in potency, efficacy, and even the nature of the pharmacological response.

A key example is the appetite-suppressant activity of this compound, which has been shown to reside exclusively in the (+)-enantiomer. nih.gov This stereoselectivity highlights the importance of the three-dimensional structure of the molecule for its interaction with the biological target responsible for appetite regulation.

Further research into chiral analogues of this compound has revealed similar stereospecific effects. In a series of chiral alkoxymethyl morpholine (B109124) analogues, the (S)-enantiomer of 2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine was identified as a potent and selective antagonist of the dopamine (B1211576) D4 receptor. nih.gov This finding is significant for the development of potential treatments for conditions where D4 receptor modulation is beneficial.

In another study focusing on morpholine analogues incorporating a spiro-piperidine moiety, the stereochemistry was again found to be a critical determinant of biological activity. The (S,R)-stereoisomers of these compounds exhibited higher binding affinities for tachykinin receptors, indicating a specific spatial requirement for optimal receptor interaction. rjptonline.org

These findings underscore a fundamental principle in medicinal chemistry: the biological activity of a chiral molecule is often dictated by a single enantiomer. The table below summarizes the stereoselective biological activities of some this compound analogues.

| Compound/Analogue | Stereoisomer | Biological Activity |

| This compound | (+)-enantiomer | Appetite suppressant activity nih.gov |

| 2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | (S)-enantiomer | Potent and selective dopamine D4 receptor antagonist nih.gov |

| Morpholine analogues with spiro-piperidine moiety | (S,R)-stereoisomers | Higher binding affinity for tachykinin receptors rjptonline.org |

Medicinal Chemistry and Pharmacological Efficacy of Benzylmorpholine Derivatives

Exploration of Central Nervous System Activities

Benzylmorpholine derivatives have demonstrated significant promise in modulating CNS activity, primarily through their interactions with key neurotransmitter systems.

A substantial body of research highlights the ability of 2-benzylmorpholine (B134971) derivatives to act as potent and selective inhibitors of the norepinephrine (B1679862) transporter (NET). NET plays a crucial role in regulating synaptic norepinephrine levels, making its inhibition a therapeutic strategy for conditions like depression and ADHD.

Selective NET Inhibition: Several studies have reported the development of novel tertiary alcohol-containing 2-substituted benzyl (B1604629) morpholines as potent and selective NET inhibitors nih.gov. These compounds exhibit high affinity for NET, with some analogues demonstrating selectivity over dopamine (B1211576) and serotonin (B10506) transporters nih.govgoogle.comgoogle.com. For instance, (S,S)-IPBM, a reboxetine (B1679249) analogue, showed an IC50 of 10.8 nM for NET, with minimal affinity for dopamine or serotonin transporters (IC50 > 1000 nM) snmjournals.org. Derivatives of (S)-2-benzylmorpholine have also been shown to exhibit affinity for NET, positioning them as potential candidates for appetite suppressants and in treating depressive disorders vulcanchem.com.

Table 1: Neurotransmitter Transporter Modulation by Benzylmorpholine Derivatives

| Compound/Derivative | Target | IC50 (nM) | Selectivity (NET vs. DAT/SERT) | Reference(s) |

| (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine ((S,S)-IPBM) | Norepinephrine Transporter (NET) | 10.8 | High (>1000 nM for DAT/SERT) | snmjournals.org |

| Novel tertiary alcohol-containing 2-substituted benzyl morpholines | NET | Potent inhibitors | Selective | nih.gov |

| (S)-2-Benzylmorpholine derivatives | NET | Affinity reported | Not specified | vulcanchem.com |

| Benzyl morpholine (B109124) derivatives (Patent examples) | NET, SERT | Selective | High (relative to DAT) | google.comgoogle.com |

While direct antidepressant effects of this compound itself are not extensively detailed, its mechanism of action via NET inhibition is a well-established pathway for antidepressant activity. Compounds that modulate norepinephrine reuptake are often explored for their potential to alleviate depressive symptoms. Viloxazine, a related morpholine derivative, is a selective norepinephrine reuptake inhibitor used as an antidepressant, highlighting the therapeutic relevance of this chemical class in treating mood disorders researchgate.netresearchgate.net.

Certain benzyl-containing morpholine derivatives and related structures have demonstrated potential as analgesic and anticonvulsant agents. For example, 1-Benzyl-3-butyrylurea, a benzyl ureide derivative, exhibited strong anticonvulsant activity in various seizure models, comparable to established drugs like ethosuximide. It also showed analgesic activity in the hot-plate test nih.gov. Furthermore, N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has been identified as a broad-spectrum antiepileptic drug candidate, showing potent protection in preclinical seizure models nih.gov.

This compound has been notably studied for its appetite suppressant properties. Oral administration of the racemic mixture to dogs resulted in significant appetite suppression, with ED50 values of 3 mg/kg at 1 hour and 5.5 mg/kg at 2 hours post-administration. Crucially, this activity was found to reside primarily in the (+)-enantiomer of this compound researchgate.netnih.gov. Similarly, studies indicate that the (R)-enantiomer of this compound is the active isomer for appetite suppression researchgate.net.

Table 2: Appetite Suppressant Activity of this compound in Dogs

| Compound | Species | ED50 (mg/kg) at 1h | ED50 (mg/kg) at 2h | Active Enantiomer | Reference(s) |

| This compound (racemate) | Dogs | 3 | 5.5 | (+)-enantiomer | researchgate.netnih.gov |

| (R)-2-Benzylmorpholine | Dogs | Not specified | Not specified | (R)-enantiomer | researchgate.net |

Antimalarial Activity of Benzylmorpholine-Containing Endoperoxides

Benzylmorpholine moieties have been incorporated into endoperoxide scaffolds to develop novel antimalarial agents. These compounds are structurally related to artemisinin, a potent antimalarial drug.

Potent Antimalarial Efficacy: A series of dispiro-1,2,4,5-tetraoxane-benzylamine and aryl carboxamide hybrids, including compound N205 (also referred to as 10a), have demonstrated significant antimalarial activity against Plasmodium falciparum. Compound N205 exhibited potent in vitro activity with an IC50 of 1.3 nM against the 3D7 strain, outperforming artesunate (B1665782) researchgate.net. Further studies confirmed its efficacy, with in vitro IC50 values as low as 0.84 nM nih.gov. These findings suggest that benzylmorpholine-containing tetraoxanes are promising candidates for antimalarial drug development.

Table 3: Antimalarial Activity of Benzylmorpholine-Containing Endoperoxide Analogues

| Compound Name/Structure | Plasmodium falciparum Strain | IC50 (nM) | Reference(s) |

| N205 (dispiro-1,2,4,5-tetraoxane-benzylamine analogue) | 3D7 | 1.3 | researchgate.net |

| N205 (10a) (dispiro-1,2,4,5-tetraoxane-benzylamine analogue) | 3D7 | 0.84 | nih.gov |

Anticancer and Anti-proliferative Studies of Novel Benzylmorpholine Analogues

Novel benzylmorpholine derivatives have been synthesized and evaluated for their anticancer and anti-proliferative activities against various cancer cell lines.

Inhibition of Cancer Cell Proliferation: A series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and tested for their anti-proliferative effects. Compounds 8b and 8f from this series demonstrated significant anti-mitogenic activity, inducing cell cycle arrest in the G2/M phase and inhibiting murine ascites lymphoma through apoptosis sciforum.netsciforum.netresearchgate.net. More recently, novel pyrimidine-morpholine hybrids were developed, with compound 2g showing potent cytotoxic potential. It exhibited IC50 values of 5.10 ± 2.12 μM against SW480 cells and 19.60 ± 1.13 μM against MCF-7 cells, inducing cell cycle arrest and apoptosis frontiersin.org.

Molecular Mechanisms of Action and Biological Target Engagement for Benzylmorpholine Analogues

Receptor and Enzyme Ligand Interactions

Compounds within the benzylmorpholine class can function as ligands, interacting with specific receptors and enzymes. These interactions are governed by the molecule's three-dimensional structure, electronic properties, and the complementary nature of the binding sites on the target proteins.

General Ligand-Receptor Interactions: Drug-receptor interactions typically involve a combination of non-covalent forces, such as hydrogen bonding, van der Waals forces, ionic interactions, and hydrophobic interactions. These forces collectively determine the binding affinity (e.g., Ki values) and the subsequent biological response basicmedicalkey.comopenaccessjournals.com. Benzylmorpholine derivatives, with their amine and ether functionalities within the morpholine (B109124) ring and the aromatic benzyl (B1604629) group, possess features conducive to engaging with diverse protein binding pockets.

Adrenergic System Modulation: Analogues of benzylmorpholine, notably reboxetine (B1679249) ((RS)-2-[2(RS)-α-(2-ethoxyphenoxy)benzyl]morpholine), have been extensively studied for their interaction with the norepinephrine (B1679862) transporter (NET) nih.govpsychiatrist.com. Reboxetine itself is a potent and selective NRI. Furthermore, radiolabeled derivatives of reboxetine, such as (S,S)-[¹¹C]methylreboxetine (¹¹C-MeNER), have been developed as PET ligands for imaging noradrenergic function and adrenergic receptors in the brain and heart nih.govnih.govnih.gov. These studies highlight the capacity of benzylmorpholine scaffolds to act as ligands for monoamine transporters and adrenergic receptors.

Enzyme Binding: Certain benzylmorpholine derivatives have demonstrated the ability to bind to and modulate the activity of specific enzymes. For instance, research has explored the binding interactions of benzylmorpholine analogues with Cytochrome P450 enzymes, specifically CYP2A13, aiming for selective inhibition nih.gov. Molecular docking studies have also been employed to predict the binding modes of benzylmorpholine derivatives within enzyme active sites, elucidating potential interactions such as hydrogen bonding and hydrophobic contacts researchgate.netacs.org.

Inhibition of Specific Enzymatic Pathways

The inhibition of specific enzymatic pathways is a key mechanism by which benzylmorpholine derivatives exert their pharmacological effects.

Cytochrome P450 Inhibition: Benzylmorpholine analogues have been investigated as selective inhibitors of lung Cytochrome P450 2A13 (CYP2A13) nih.gov. CYP2A13 plays a crucial role in the bioactivation of tobacco-specific nitrosamines, such as NNK, which are implicated in lung cancer development. Selective inhibition of CYP2A13 by benzylmorpholine derivatives is being explored as a chemopreventive strategy for tobacco users nih.gov. Structure-activity relationship (SAR) studies have identified specific substitutions on the benzyl group that enhance binding and inhibitory potency against CYP2A13 while maintaining selectivity over other CYP enzymes like CYP2A6 nih.gov.

Exoenzyme S Inhibition: Exosin, a benzylmorpholine analogue, has been identified as an inhibitor of Pseudomonas aeruginosa Exoenzyme S (ExoS), a toxin involved in Type III secretion. Exosin modulates the ADP-ribosyltransferase (ADPRT) activity of ExoS, suggesting a direct inhibition mechanism. Studies have reported IC₅₀ values for exosin and its analogues against ExoS ADPRT activity, indicating their potency in this regard plos.org.

Table 1: Enzyme Inhibition Data for Benzylmorpholine Analogues

| Compound Name/Analogue | Target Enzyme | Mechanism | IC₅₀ Value | Reference |

| Exosin | ExoS ADPRT | Inhibition | 17 µM | plos.org |

| Exosin-5316 | ExoS ADPRT | Inhibition | ~17 µM | plos.org |

Cellular Pathway Modulation Leading to Pharmacological Outcomes

The interaction of benzylmorpholine derivatives with cellular targets can trigger downstream signaling cascades, leading to broader cellular pathway modulation and observable pharmacological outcomes.

Kinase Pathway Modulation: Certain morpholine derivatives have been shown to modulate kinase pathways, including the Src kinase pathway and the focal adhesion kinase (FAK) pathway. These compounds can act as non-ATP competitive kinase inhibitors, influencing cellular processes such as proliferation, survival, and migration google.comgoogle.com.

Apoptosis Induction: Some morpholine derivatives have demonstrated the ability to induce apoptosis in cancer cells. This effect is often mediated through the modulation of cellular pathways that regulate programmed cell death, making these compounds candidates for cancer therapeutics .

Modulation of Toxin Activity: As mentioned in Section 5.2, exosin and its analogues modulate the ADPRT activity of ExoS, leading to a protective effect against Pseudomonas infection in vivo plos.org. This represents a direct modulation of a bacterial toxin's cellular activity.

Appetite Suppression: 2-Benzylmorpholine (B134971) itself has been identified as an appetite suppressant, with studies indicating that the (R)-enantiomer is the pharmacologically active form ru.nlresearchgate.netresearchgate.net. While the precise cellular pathways mediating this effect are not fully detailed in the provided literature, it implies engagement with central nervous system targets involved in appetite regulation.

Neurotransmitter Reuptake Inhibition and Related Mechanisms

A significant area of research for benzylmorpholine analogues involves their interaction with neurotransmitter transporters, particularly those involved in the reuptake of norepinephrine and serotonin (B10506).

Selective Norepinephrine Reuptake Inhibition (NRI): Reboxetine, a prominent benzylmorpholine analogue, is a well-established selective norepinephrine reuptake inhibitor psychiatrist.comif-pan.krakow.pl. It functions by blocking the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine. This mechanism is central to its antidepressant activity psychiatrist.comif-pan.krakow.pl.

Serotonin and Dual Reuptake Inhibition: SAR studies on morpholine derivatives have also identified compounds that act as selective serotonin reuptake inhibitors (SRIs) or dual serotonin-norepinephrine reuptake inhibitors (SNRIs) nih.gov. The stereochemistry and specific substitutions on the benzyl and morpholine moieties are critical determinants of selectivity towards different monoamine transporters nih.gov. For example, (SS)-5a, a morpholine derivative, was identified as a potent and selective dual SNRI nih.gov.

Other Monoamine Transporter Interactions: While reboxetine is primarily known for NET inhibition, other related structures have been examined for their interactions with dopamine (B1211576) transporters (DAT) and serotonin transporters (SERT) wikipedia.org. However, direct quantitative data for this compound's interaction with these transporters, beyond general statements about the class, is limited in the provided results.

Applications of 2 Benzylmorpholine As a Synthetic Building Block and Ligand in Advanced Materials

Role in the Construction of Biologically Active Compounds

The 2-benzylmorpholine (B134971) scaffold is a key structural motif in a variety of biologically active molecules. Its presence is often crucial for the desired pharmacological activity, influencing properties such as receptor binding and metabolic stability.

One of the notable applications of this compound is in the development of potent neurokinin-1 (NK1) receptor antagonists. These antagonists are of significant interest for their potential therapeutic effects. The chiral nature of this compound is often a critical factor in the efficacy of these compounds.

Additionally, this compound has been identified as a novel appetite suppressant. epdf.pub Research has shown that the appetite-suppressing activity resides in the (+)-enantiomer of the compound. epdf.pub The synthesis of this compound for this purpose has been reported, starting from allylbenzene (B44316), with subsequent resolution of the enantiomers. epdf.pub

Furthermore, derivatives of this compound have been explored in the context of antimalarial drug discovery. Specifically, a benzylmorpholine 1,2,4,5-tetraoxane analogue, N205, has been synthesized and profiled for its potential as a single-dose cure for malaria. researchgate.net This line of research highlights the adaptability of the this compound core in generating diverse and potent therapeutic agents.

Table 1: Examples of Biologically Active Compounds Derived from this compound

| Compound Class | Specific Compound Example | Biological Activity | Key Findings |

|---|---|---|---|

| Appetite Suppressants | (+)-2-Benzylmorpholine | Appetite Suppression | The (+)-enantiomer is the active form. epdf.pub |

| Antimalarials | N205 (benzylmorpholine 1,2,4,5-tetraoxane analogue) | Antimalarial | Shows potent in vitro activity against Plasmodium falciparum. researchgate.net |

Utilization in Peptidomimetic Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides, but with improved stability and bioavailability. The morpholine (B109124) scaffold is recognized for its utility in generating peptidomimetic libraries. researchgate.net While direct incorporation of this compound into a peptidomimetic backbone is not extensively documented in the reviewed literature, its derivatives have been noted as potential peptidomimetic drug candidates. The rigid structure of the morpholine ring can serve as a scaffold to orient pharmacophoric groups in a defined spatial arrangement, mimicking the secondary structures of peptides. The synthesis of Fmoc-morpholine-3-carboxylic acid and its compatibility with solid-phase peptide synthesis underscores the potential of the morpholine core in peptidomimetic chemistry. researchgate.net

Applications as Chiral Ligands in Metal-Catalyzed Reactions

Chiral ligands are essential for enantioselective metal-catalyzed reactions, which are crucial for the synthesis of single-enantiomer pharmaceuticals. Morpholine derivatives, due to their inherent chirality and the presence of nitrogen and oxygen atoms for metal coordination, are attractive candidates for chiral ligands. While the concept of using chiral morpholines as ligands is established, specific and detailed applications of this compound as a primary chiral ligand in metal-catalyzed reactions are not prominently featured in the surveyed literature. However, the successful asymmetric synthesis of (R)-2-benzylmorpholine highlights the accessibility of its enantiomerically pure forms, a prerequisite for its use as a chiral ligand. researchgate.netresearchgate.net The development of novel chiral ligands often involves the modification of known chiral scaffolds, and this compound presents a potential starting point for such endeavors.

Development of Coordination Compounds with Benzylmorpholine

The nitrogen and oxygen atoms within the morpholine ring provide potential coordination sites for metal ions, enabling the formation of coordination compounds. The synthesis and characterization of metal complexes with morpholine-containing Schiff bases have been reported, and these complexes have been investigated for their biological activities, such as anticancer properties. rjptonline.org These studies demonstrate the capability of the morpholine moiety to act as a ligand in the formation of metal complexes. However, specific research detailing the synthesis, structure, and properties of coordination compounds directly derived from this compound as the primary ligand is not extensively covered in the available literature. The potential for this compound to form adducts with metal complexes, for instance with chiroporphyrins, suggests a possible role in areas like chiral recognition. doi.org

Advanced Analytical Characterization Techniques in 2 Benzylmorpholine Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Benzylmorpholine (B134971) by probing its electronic and vibrational properties. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy reveals the different types of hydrogen atoms present in the molecule and their connectivity through spin-spin coupling. For this compound, characteristic signals would be expected for the aromatic protons of the benzyl (B1604629) group (typically in the δ 7.0-7.5 ppm range), the benzylic methylene (B1212753) protons (CH₂) adjacent to the phenyl ring and the morpholine (B109124) ring (likely around δ 3.5-4.0 ppm), and the protons of the morpholine ring itself. The morpholine ring protons, being adjacent to oxygen and nitrogen atoms, would appear in the aliphatic region, often showing complex splitting patterns due to diastereotopic protons and coupling with adjacent carbons.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton. It would show distinct signals for the aromatic carbons of the phenyl ring, the benzylic carbon, and the different carbon atoms within the morpholine ring (those adjacent to oxygen, nitrogen, and the carbon bearing the benzyl group). The chemical shifts provide insights into the electronic environment of each carbon atom.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. The molecular ion peak (M⁺) would correspond to the molecular weight of this compound (C₁₁H₁₅NO), which is approximately 177.24 g/mol nih.gov. Fragmentation patterns can provide structural evidence. For instance, cleavage of the bond between the benzyl group and the morpholine ring would yield a fragment corresponding to the benzyl cation (m/z 91) or the morpholine fragment. Other fragments related to the morpholine ring's substructures are also expected.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For this compound, key absorption bands would include:

C-H stretching vibrations for aromatic rings (around 3000-3100 cm⁻¹) and aliphatic CH₂ groups (around 2800-3000 cm⁻¹).

C-N stretching vibrations typical of secondary amines within the morpholine ring.

C-O stretching vibrations characteristic of the ether linkage in the morpholine ring.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Parameter | Expected/Observed Value(s) | Notes |

| ¹H NMR | Aromatic Protons | δ 7.0-7.5 ppm (multiplet) | Signals from the phenyl ring. |

| Benzylic CH₂ | δ 3.5-4.0 ppm (multiplet) | Protons adjacent to the phenyl ring and morpholine ring. | |

| Morpholine Ring Protons | δ 2.5-4.0 ppm (complex multiplets) | Signals from the CH₂ groups in the morpholine ring. | |

| ¹³C NMR | Aromatic Carbons | δ 125-140 ppm | Signals for the phenyl ring carbons. |

| Benzylic Carbon | δ 45-55 ppm | Carbon atom directly attached to the phenyl ring and morpholine ring. | |

| Morpholine Ring Carbons | δ 45-70 ppm | Carbons adjacent to O and N atoms. | |

| IR (cm⁻¹) | C-H (aromatic) | ~3030 | |

| C-H (aliphatic) | ~2850, ~2950 | ||

| C=C (aromatic) | ~1600, ~1500 | ||

| C-N (amine) | ~1100-1250 | ||

| C-O (ether) | ~1100 | ||

| MS (EI) | Molecular Ion (M⁺) | m/z 177 | Corresponds to C₁₁H₁₅NO. |

| Major Fragments | m/z 91 (Benzyl cation), fragments of morpholine ring | Fragmentation patterns confirm structural integrity. |

Note: Specific chemical shifts and fragmentation patterns can vary depending on the solvent used for NMR and the ionization method for MS.

High-Resolution Mass Spectrometry and Elemental Analysis

To confirm the elemental composition and exact molecular weight, High-Resolution Mass Spectrometry (HRMS) and elemental analysis are employed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₅NO), the calculated exact mass is approximately 177.1154 Da. A measured mass within a few parts per million (ppm) of this value strongly supports the proposed molecular formula.

Elemental Analysis: Elemental analysis (typically CHN analysis) determines the mass percentage of carbon, hydrogen, and nitrogen in a sample. These experimental percentages are then compared to the theoretically calculated percentages for the proposed molecular formula. For this compound (C₁₁H₁₅NO), the theoretical composition is:

Carbon (C): 74.55%

Hydrogen (H): 8.53%

Nitrogen (N): 7.90%

Oxygen (O): 9.02% (by difference or direct measurement) Experimental results that closely match these theoretical values provide strong evidence for the correct elemental composition.

Table 2: Elemental Composition and High-Resolution Mass Spectrometry Data for this compound

| Parameter | Theoretical Value | Experimental Value | Unit |

| Elemental Analysis | |||

| Carbon (C) | 74.55 | (Typically ±0.4%) | % |

| Hydrogen (H) | 8.53 | (Typically ±0.4%) | % |

| Nitrogen (N) | 7.90 | (Typically ±0.4%) | % |

| High-Resolution Mass Spectrometry | |||

| Exact Mass (C₁₁H₁₅NO) | 177.1154 | (Within ±5 ppm) | Da |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are vital for assessing the chemical purity of this compound and, if applicable, determining its enantiomeric composition.

Purity Assessment (HPLC/GLC):

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly used. A typical method might employ a C18 stationary phase with a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol (B129727) and water, often buffered. Detection is usually performed using a UV detector, as the phenyl ring in this compound absorbs UV light. The purity is quantified by measuring the area percentage of the main peak relative to the total area of all detected peaks, indicating the presence and levels of any impurities.

Gas-Liquid Chromatography (GLC): If this compound is sufficiently volatile and thermally stable, GLC can also be used for purity analysis. Similar to HPLC, it separates components based on their partitioning between a stationary phase and a mobile gas phase, with detection typically by Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS).

Enantiomeric Excess (ee) Determination: this compound possesses a chiral center at the carbon atom bearing the benzyl group. Therefore, it exists as a pair of enantiomers: (R)-2-Benzylmorpholine and (S)-2-Benzylmorpholine. Determining the enantiomeric excess (ee) is crucial if the compound is intended for stereoselective applications.

Chiral HPLC: This is the most reliable method for ee determination. It utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer over the other. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. The mobile phase composition (often a mixture of non-polar solvents like hexane (B92381) with polar modifiers like isopropanol (B130326) or ethanol) is optimized to achieve baseline separation of the enantiomers. The ee is calculated from the peak areas of the separated enantiomers: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] × 100.

Chiral GLC: Similar principles apply to chiral gas chromatography, using chiral capillary columns.

Derivatization followed by Achiral Chromatography: Alternatively, the enantiomers can be reacted with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated and quantified using standard achiral HPLC or GLC.

Table 3: Chromatographic Methods for Purity and Enantiomeric Excess

| Method | Application | Typical Column | Typical Mobile Phase/Carrier Gas | Detector | Example Result (Purity/ee) |

| HPLC | Purity Assessment | C18 | Acetonitrile/Water (gradient) | UV | >98% |

| GLC | Purity Assessment | Capillary column (e.g., DB-5) | Helium | FID / MS | >98% |

| Chiral HPLC | Enantiomeric Excess (ee) | Polysaccharide-based CSP | Hexane/Isopropanol (isocratic) | UV | >99% ee |

| Chiral GLC | Enantiomeric Excess (ee) | Chiral capillary column | Helium | FID / MS | >99% ee |

| HPLC + CDA | Enantiomeric Excess (ee) | C18 | Various (achiral separation) | UV | >99% ee |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and molecular conformation. For this compound, SCXRD can:

Confirm the solid-state structure: It provides an unambiguous representation of the molecule's geometry.

Determine absolute configuration: If a suitable crystal can be obtained, X-ray diffraction can determine the absolute stereochemistry at the chiral center, confirming whether the crystal contains the (R) or (S) enantiomer, or a racemic mixture.

Reveal crystal packing: It elucidates how molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence physical properties.

The process involves growing single crystals of sufficient size and quality, collecting diffraction data using an X-ray diffractometer, and then processing this data to solve the crystal structure. Key parameters reported include crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and an R-factor indicating the quality of the fit between the observed and calculated diffraction data.

Table 4: Illustrative Crystallographic Data Parameters

| Parameter | Typical Value Range / Example | Unit |

| Crystal System | Monoclinic, Orthorhombic, Triclinic | |

| Space Group | P2₁2₁2₁, P2₁/c, P-1, etc. | |

| Unit Cell Length (a) | 5-20 | Å |

| Unit Cell Length (b) | 5-20 | Å |

| Unit Cell Length (c) | 5-20 | Å |

| Unit Cell Angle (α) | 80-100 | Degrees |

| Unit Cell Angle (β) | 80-100 | Degrees |

| Unit Cell Angle (γ) | 80-100 | Degrees |

| Volume (V) | 500-2000 | ų |

| R-factor | 0.03 - 0.08 |

Note: Actual crystallographic data for this compound would be determined experimentally for a specific crystalline sample.

Compound List

this compound

Benzyl cation

Acetonitrile

Methanol

Hexane

Isopropanol

Ethanol

Water

Ethyl acetate (B1210297)

Tetrahydrofuran (THF)

N,N-dimethylformamide (DMF)

Sodium carbonate (Na₂CO₃)

Sodium bicarbonate (NaHCO₃)

Chloroacetyl chloride (ClACl)

L-phenylalanine

(S)-3-Benzylmorpholine-2,5-dione

(R)-2-Benzylmorpholine

(S)-2-Benzylmorpholine

(R)-N-Boc-desethylIRB

(S,S)-N-desethylIRB

(R)-2-benzylmorpholine

L-phenylalaninol

(CF₃CO)₂O (Trifluoroacetic anhydride)

L-phenylalanine

(S)-3-benzylmorpholine-2,5-dione

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)

Poly(ethylene glycol) (PEG)

Poly(2-ethyl-2-oxazoline) (PEtOx)

Clopidogrel bisulfate

Clopidogrel acid

(S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl) acetic acid

2-(2-chlorophenyl)-2-oxoacetic acid

Propranolol

(RS)-Propranolol

(S)-Propranolol

(R)-Propranolol

α-Glycoprotein (AGP)

β-Cyclodextrin (BCD)

N-Acetyl-L-cysteine

(S)-1-(1-naphthyl) ethyl isocyanate

(–) - Menthyl chloroformate

2,3,4,6-Tetra-O-acetyl- β -D-glucopyranosyl isothiocyanate

(S)-N-trifluoroacetylprolyl chloride

Benzocaine

Benzene

Acetone

4-Benzyl-2,6-dimethylmorpholine

Computational Chemistry and Molecular Modeling of 2 Benzylmorpholine Systems

Conformational Analysis and Molecular Geometry Predictions

Conformational analysis of 2-benzylmorpholine (B134971) is essential for understanding its three-dimensional structure, which ultimately governs its physical and biological properties. The morpholine (B109124) ring, a six-membered saturated heterocycle, is known to adopt a chair conformation as its most stable arrangement. researchgate.netacs.orgnih.govnih.gov This preference is due to the minimization of torsional and steric strain. Theoretical calculations, such as those employing Density Functional Theory (DFT), have been used to study the conformational preferences of the morpholine ring. researchgate.net These studies indicate that the chair conformer is significantly lower in energy compared to boat or twist-boat conformations. researchgate.net

For this compound, the benzyl (B1604629) substituent at the C2 position can exist in either an axial or an equatorial orientation. Computational studies on similar substituted morpholines and other six-membered rings suggest that the equatorial position is generally favored for bulky substituents to minimize steric hindrance. Therefore, it is predicted that the most stable conformer of this compound features the morpholine ring in a chair conformation with the benzyl group occupying an equatorial position.

Advanced computational methods, such as high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, have been employed to experimentally determine the conformational structures of morpholine, confirming the stability of the chair conformer. nih.gov While such experimental data is not available for this compound specifically, these findings for the parent morpholine provide a strong basis for the predicted geometry.

Table 1: Predicted Torsional Angles and Energy Differences for this compound Conformers

| Conformer | Benzyl Group Orientation | Key Dihedral Angle (Predicted) | Relative Energy (Predicted) |

|---|---|---|---|

| 1 | Equatorial | C(6)-N(4)-C(5)-C(benzyl) ≈ 180° | 0 kcal/mol (most stable) |

Note: The data in this table is predicted based on the known conformational preferences of substituted morpholine rings and has not been experimentally verified for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound, docking simulations can elucidate its potential interactions with biological targets, such as enzymes and receptors. The morpholine scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govresearchgate.net

While specific docking studies on this compound are not extensively reported in the literature, simulations with analogous compounds suggest that the benzyl group could engage in hydrophobic or π-stacking interactions within a protein's binding pocket. The morpholine nitrogen, being a weak base, can form ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site

| Interacting Moiety of this compound | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Benzyl Ring | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |

| Morpholine Nitrogen | Hydrogen Bond Acceptor, Ionic | Aspartic Acid, Glutamic Acid, Serine |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov Such calculations can provide information on molecular orbital energies, charge distribution, and molecular electrostatic potential, which are key determinants of a molecule's chemical behavior.

For this compound, DFT calculations would likely show that the highest occupied molecular orbital (HOMO) is localized on the electron-rich regions of the molecule, such as the nitrogen and oxygen atoms of the morpholine ring and the π-system of the benzyl group. The lowest unoccupied molecular orbital (LUMO) would be distributed over the aromatic ring and adjacent atoms. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.

Table 3: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction |

| HOMO-LUMO Gap | Moderate | Reflects chemical stability and reactivity |

| Dipole Moment | Non-zero | Indicates a polar molecule |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a central concept in drug discovery and involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.netdovepress.comresearchgate.net The morpholine moiety is considered a valuable pharmacophore due to its ability to improve physicochemical properties and engage in key interactions with biological targets. nih.govnih.gov

A pharmacophore model for this compound and its analogs could be developed based on the structures of known active compounds (ligand-based) or the structure of a target binding site (structure-based). mdpi.com Such a model would typically include features like a hydrogen bond acceptor (the morpholine nitrogen and oxygen), a hydrophobic group (the benzyl ring), and potentially an aromatic ring feature.

Once a pharmacophore model is established, it can be used as a query for virtual screening of large chemical databases to identify other molecules that fit the model and are therefore likely to have similar biological activity. nih.govmdpi.com This approach accelerates the discovery of new lead compounds. Given the prevalence of the morpholine scaffold in bioactive molecules, a pharmacophore model derived from this compound could be a valuable tool in the search for novel therapeutic agents. researchgate.net

Table 4: Hypothetical Pharmacophore Features for a this compound-Based Model

| Pharmacophore Feature | Corresponding Chemical Group | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Morpholine Nitrogen/Oxygen | Interaction with H-bond donors in the target |

| Hydrophobic (HY) | Benzyl Group | Interaction with hydrophobic pockets in the target |

Structure Activity Relationship Sar Studies of 2 Benzylmorpholine Derivatives

Elucidation of Structural Determinants for Appetite Suppressant Activity

2-Benzylmorpholine (B134971) has been identified as a non-stimulant appetite suppressant. SAR studies in this area have primarily focused on the stereochemistry of the molecule. Research indicates that the appetite suppressant activity is stereospecific, residing predominantly in one enantiomer.

Stereochemical Influence: Early studies on this compound demonstrated that oral administration of the racemate to dogs resulted in appetite suppression. Subsequent resolution into its enantiomers revealed that the appetite-suppressing activity was primarily associated with the (+)-enantiomer nih.gov. This finding was further supported by studies on related derivatives, which suggested that affinity for norepinephrine (B1679862) transporters (NET) is a key factor, and that specific stereoisomers exhibit this affinity vulcanchem.com. The (+)-enantiomer of this compound has been identified as the active isomer for appetite suppression nih.govru.nl.

Correlation of Substituent Effects with Antimalarial Efficacy

While this compound itself is not a primary antimalarial agent, morpholine-containing scaffolds have been explored in antimalarial drug discovery. SAR studies in this domain have focused on larger, more complex structures where the morpholine (B109124) or benzylmorpholine moiety is integrated.

Impact of Benzyl (B1604629) Substitutions on Anticancer Properties

The benzylmorpholine scaffold has also been investigated for its potential in anticancer applications, particularly in the context of enzyme inhibition relevant to cancer chemoprevention.

CYP2A13 Inhibition: SAR studies on 4-benzylmorpholine (B76435) derivatives have focused on their role as selective inhibitors of Cytochrome P450 2A13 (CYP2A13), an enzyme implicated in the activation of tobacco-specific nitrosamines, contributing to lung cancer risk. Research indicates that substitution on the benzyl ring is critical for selective CYP2A13 inhibition nih.gov.

Ortho-Substitution: Modifications at the ortho position of the benzyl ring were found to be the most significant feature for promoting selective binding and inhibition of CYP2A13. Compounds such as 4-(2-fluorobenzyl)morpholine, 4-(2-chlorobenzyl)morpholine, and 4-(2-methylbenzyl)morpholine (B5877111) demonstrated this effect nih.gov.

Di-ortho-Substitution: Introducing substituents at both ortho positions, for example, 4-(2,6-dichlorobenzyl)morpholine or 4-(2-chloro-6-fluorobenzyl)morpholine, slightly enhanced affinity for both CYP2A enzymes (CYP2A13 and CYP2A6), thereby reducing the selectivity for CYP2A13 compared to singly substituted analogues nih.gov.

Meta and Para Substitution: While meta and para substitutions were explored, their impact on selectivity was generally less pronounced or not as favorable as ortho-substitution for achieving high CYP2A13 selectivity nih.gov.

General Anticancer Activity: Derivatives like (R)-4-Benzylmorpholine-2-carbonitrile have also shown potential anticancer activity, with studies investigating their effects on various cancer cell lines, though detailed SAR of benzyl substitutions in this specific context is less elaborated in the provided results .

Stereochemical Influence on Biological Responses

Beyond appetite suppression, the stereochemistry of this compound derivatives influences other biological activities.

Appetite Suppression: As noted in section 9.1, the (+)-enantiomer (or S-enantiomer in some derivative contexts) is the active form for appetite suppression nih.govru.nl.

General Biological Activity: The stereochemistry of morpholine derivatives is generally recognized as critical for their biological activity, as different enantiomers can exhibit divergent pharmacological profiles due to variations in receptor binding and metabolic stability vulcanchem.com. While some studies suggest that (R)-enantiomers of this compound derivatives might be active in certain contexts researchgate.net, the specific activity for appetite suppression is clearly linked to the (+)-enantiomer nih.govru.nl. For other biological targets, such as enzymes or receptors, the spatial arrangement of the benzyl group and the morpholine ring can dictate binding affinity and efficacy. For instance, in studies of other morpholine derivatives, stereochemistry has been shown to significantly impact inhibitory potency against fungal enzymes due to optimized hydrophobic interactions .

Future Research Directions and Translational Perspectives for 2 Benzylmorpholine

Development of Novel Benzylmorpholine-Based Therapeutic Agents

The morpholine (B109124) ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic profiles of bioactive molecules. researchgate.net The 2-benzylmorpholine (B134971) framework, a known appetite suppressant, serves as a promising starting point for the development of new therapeutic agents targeting a range of diseases. nih.govncl-india.org Future research will likely focus on synthesizing and evaluating novel analogues with enhanced biological activities and improved safety profiles. e3s-conferences.org

One promising avenue is the development of antimalarial drugs. Researchers have designed and synthesized a series of benzylamino dispiro 1,2,4,5-tetraoxane analogues, demonstrating potent in vitro activity against Plasmodium falciparum. nih.gov Analogue N205 was identified as a lead compound for further optimization due to its excellent profile. nih.gov This work highlights the potential of the benzylmorpholine scaffold in creating new endoperoxide-based antimalarials. nih.govresearchgate.net

Another area of exploration is in the treatment of pain and depression. Benzylmorpholine derivatives have been investigated as selective inhibitors of both serotonin (B10506) and norepinephrine (B1679862) reuptake, suggesting their potential utility as pharmaceuticals for these conditions. google.com Further structure-activity relationship (SAR) studies could lead to the identification of candidates with optimized potency and selectivity.

The anticancer potential of morpholine-containing compounds is also a significant area of future research. e3s-conferences.orgtaylorandfrancis.com By incorporating the this compound moiety into hybrid molecules with other known pharmacophores, such as isatin or tetraoxane, novel anticancer agents with unique mechanisms of action could be developed. nih.govmdpi.com

Table 1: Investigated Therapeutic Applications of Benzylmorpholine Derivatives

| Therapeutic Area | Derivative Class | Key Findings |

|---|---|---|

| Antimalarial | Benzylamino dispiro 1,2,4,5-tetraoxanes | Identified potent compounds (e.g., N205) with IC50 values as low as 0.84 nM against P. falciparum. nih.gov |

| Pain/Depression | Aryl thiol morpholines | Act as selective inhibitors of serotonin and norepinephrine reuptake. google.com |

| Appetite Suppression | This compound | The (+)-enantiomer is responsible for the appetite suppressant activity. nih.govresearchgate.net |

Exploration of New Catalytic Applications

The morpholine scaffold is not only important in medicine but also shows great promise in catalysis. e3s-conferences.orgchemicalbook.com While pyrrolidine-based catalysts are more common, recent studies have highlighted the untapped potential of chiral morpholine derivatives as efficient organocatalysts. frontiersin.org Future research is expected to delve deeper into the catalytic capabilities of this compound and its analogues.

One key area is their application in asymmetric synthesis. Chiral morpholine-based organocatalysts have been shown to be highly effective in 1,4-addition reactions between aldehydes and nitroolefins, yielding products with excellent diastereo- and enantioselectivity. frontiersin.org Specifically, a catalyst with a C-5 benzyl (B1604629) group demonstrated remarkable control over the reaction's stereochemistry. frontiersin.org This suggests that modifying the this compound structure could lead to a new class of highly efficient and selective organocatalysts for various carbon-carbon bond-forming reactions. frontiersin.org

Future work could involve:

Expanding the Reaction Scope: Testing the efficacy of this compound-derived catalysts in other asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions. ncl-india.org

Ligand Development: Utilizing chiral benzylmorpholine derivatives as ligands in transition-metal catalysis, potentially leading to novel catalytic systems with unique reactivity and selectivity.

Mechanistic Studies: Employing experimental and computational methods to gain a deeper understanding of the catalytic cycle and the factors governing stereoselectivity in morpholine-catalyzed reactions. frontiersin.org

Recent advances in photocatalysis also present new opportunities. A photocatalytic, diastereoselective annulation strategy has been developed for synthesizing substituted morpholines from simple starting materials, demonstrating the scaffold's compatibility with modern synthetic methods. nih.gov Exploring the use of this compound derivatives as chiral catalysts or auxiliaries in such photocatalytic systems is a promising direction for future investigation. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between advanced computational and experimental techniques is crucial for accelerating the discovery and optimization of this compound-based compounds. Future research will increasingly rely on this integrated approach to design molecules with desired properties and to elucidate complex chemical and biological processes.

Computational Approaches:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict the binding modes of this compound derivatives and guide the design of more potent inhibitors. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural features of benzylmorpholine analogues and their biological activity, enabling the prediction of the potency of novel compounds. beilstein-journals.org

Density Functional Theory (DFT): DFT calculations are powerful tools for understanding the electronic structure, reactivity, and stability of molecules. sapub.org They can be used to study reaction mechanisms in catalytic applications and to calculate properties like HOMO-LUMO energy gaps, which correlate with chemical reactivity. frontiersin.orgsapub.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand how benzylmorpholine-based ligands interact with their biological targets and to assess the stability of ligand-protein complexes. mdpi.com

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of this compound derivatives for biological activity, significantly speeding up the initial stages of drug discovery.

Novel Synthetic Strategies: The development of more efficient and stereoselective synthetic routes is essential. Techniques like catalytic stereospecific rearrangement and photocatalytic annulation provide elegant pathways to chiral this compound and its derivatives, facilitating the synthesis of diverse compound libraries for screening. nih.govingentaconnect.com

The integration of these methods will enable a more rational design cycle, where computational predictions guide experimental work, and experimental results are used to refine and validate computational models, leading to a more efficient discovery pipeline.

Design of Next-Generation Benzylmorpholine Probes for Biological Systems

Chemical probes are indispensable tools for studying biological systems, enabling the visualization and functional analysis of specific biomolecules in their native environment. nih.gov The this compound scaffold, with its inherent biological relevance and synthetic tractability, provides an excellent foundation for the design of next-generation probes.

Future research in this area will likely focus on creating probes with tailored properties for specific applications:

Fluorescent Probes: By conjugating a fluorophore to the this compound structure, probes can be designed to target specific enzymes or receptors. The design of such probes involves careful selection of the fluorophore, a linker, and a recognition motif (the benzylmorpholine core). nih.gov These probes could be used for biological imaging, high-throughput screening, and activity-based protein profiling. nih.gov

Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of specific enzymes. A this compound-based ABP could be developed by incorporating a reactive group (a "warhead") that forms a stable bond with the target enzyme, allowing for its detection and quantification.

"Click" Chemistry Probes: The introduction of functional groups like azides or alkynes onto the this compound scaffold would enable its use in bioorthogonal "click" chemistry reactions. ljmu.ac.uk This would allow for the specific labeling and tracking of benzylmorpholine-tagged biomolecules within complex biological systems. ljmu.ac.uk